N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
説明
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O4/c1-29-10-12-31(13-11-29)22(19-5-7-21-18(14-19)4-3-9-30(21)2)16-27-25(32)26(33)28-20-6-8-23-24(15-20)35-17-34-23/h5-8,14-15,22H,3-4,9-13,16-17H2,1-2H3,(H,27,32)(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVAVMKAMHZMEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)N(CCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key steps include:
- Coupling reactions : Use oxalyl chloride to activate the oxalamide intermediate, followed by nucleophilic substitution with the benzo[d][1,3]dioxol-5-yl and tetrahydroquinolin-piperazine moieties .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred due to their ability to solubilize aromatic intermediates .
- Temperature control : Maintain inert atmospheres (N₂/Ar) during coupling to prevent oxidation of sensitive groups like tetrahydroquinoline .
- Purification : Column chromatography or recrystallization is critical to achieve >95% purity, monitored by HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxalamide bridge and substitution patterns on the tetrahydroquinoline ring .
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves 3D conformation, particularly hydrogen-bonding interactions between the oxalamide carbonyl and piperazine nitrogen .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 547.26 for C₃₁H₃₈N₄O₄) .
Q. How should initial biological activity screening be designed?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess IC₅₀ values. Include positive controls like doxorubicin .
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) via fluorescence polarization assays .
- Solubility : Use DMSO stock solutions (<1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to improve potency?
- Core modifications : Compare analogues with substituted tetrahydroquinoline (e.g., 6-Cl vs. 6-CH₃) to evaluate steric effects on target binding .
- Piperazine substitutions : Replace 4-methylpiperazine with morpholine or thiomorpholine to assess impact on solubility and kinase selectivity .
- Oxalamide linker : Test ester or sulfonamide replacements to modulate metabolic stability .
Example SAR Table :
| Modification | IC₅₀ (μM) MCF-7 | Solubility (μg/mL) |
|---|---|---|
| Parent compound | 0.45 | 12.3 |
| 6-Cl-Tetrahydroquinoline | 0.28 | 8.9 |
| Morpholine variant | 1.20 | 32.1 |
| Data adapted from analogues in . |
Q. How to resolve contradictions in reported biological data for similar oxalamides?
- Assay standardization : Replicate conflicting studies (e.g., apoptosis vs. cytostatic effects) using identical cell lines and passage numbers .
- Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify secondary targets that may explain divergent results .
- Metabolic stability : Compare hepatic microsome half-lives (e.g., human vs. murine) to clarify species-specific discrepancies .
Q. What strategies enhance bioavailability in preclinical models?
- Prodrug design : Introduce acetyl or phosphate groups to the oxalamide nitrogen to improve intestinal absorption .
- Nanoparticle formulation : Use PEGylated liposomes to increase plasma half-life, monitored via LC-MS pharmacokinetic studies .
- CYP inhibition assays : Identify metabolic hotspots (e.g., piperazine N-demethylation) using human liver microsomes + LC-QTOF .
Methodological Challenges
Q. How to address low yields in the final coupling step?
- Catalyst optimization : Replace traditional EDCl/HOBt with uranium-based coupling agents (e.g., HATU) to improve efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 30min at 80°C, achieving >80% yield .
- Byproduct analysis : Use LC-MS to identify dimers or hydrolyzed intermediates; adjust stoichiometry of amine precursors .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., hydrogen bonds with oxalamide carbonyl) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of piperazine-target interactions .
- Pharmacophore modeling : Identify critical features (e.g., aromatic π-stacking with benzo[d][1,3]dioxole) using MOE .
Data Interpretation
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm binding to proposed kinases by measuring protein melting point shifts .
- CRISPR knockouts : Use isogenic cell lines lacking EGFR or VEGFR2 to verify mechanism-specific cytotoxicity .
- Western blotting : Monitor downstream markers (e.g., phosphorylated ERK or AKT) post-treatment .
Q. What statistical approaches are robust for dose-response analysis?
- Four-parameter logistic model : Fit sigmoidal curves to calculate IC₅₀/EC₅₀ with 95% confidence intervals (GraphPad Prism) .
- Synergy scoring : Apply Chou-Talalay method for combination studies with standard chemotherapies .
- PCA for omics data : Reduce dimensionality in transcriptomic/proteomic datasets to identify pathways modulated by the compound .
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